molecular formula C24H28N4O7S B12772056 Butanoic acid, 2-(((Z)-(5-(4-((dimethylamino)sulfonyl)phenyl)-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo(3,2-H)isoquinolin-3-ylidene)amino)oxy)-4-hydroxy-, (2R)- CAS No. 666706-38-3

Butanoic acid, 2-(((Z)-(5-(4-((dimethylamino)sulfonyl)phenyl)-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo(3,2-H)isoquinolin-3-ylidene)amino)oxy)-4-hydroxy-, (2R)-

Cat. No.: B12772056
CAS No.: 666706-38-3
M. Wt: 516.6 g/mol
InChI Key: CFJRSKULEDUDKL-HXUWFJFHSA-N
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Description

Butanoic acid, 2-(((Z)-(5-(4-((dimethylamino)sulfonyl)phenyl)-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo(3,2-H)isoquinolin-3-ylidene)amino)oxy)-4-hydroxy-, (2R)- is a complex organic compound with a unique structure that includes a butanoic acid backbone, a dimethylamino sulfonyl group, and a pyrroloisoquinoline moiety

Preparation Methods

The synthesis of this compound involves multiple steps, typically starting with the preparation of the pyrroloisoquinoline core. This can be achieved through a series of reactions, including cyclization and functional group modifications. The dimethylamino sulfonyl group is introduced through sulfonylation reactions, while the butanoic acid moiety is incorporated via esterification or amidation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of hydroxyl and amino groups allows for oxidation reactions, which can be catalyzed by agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the pyrroloisoquinoline moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino sulfonyl group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The ester or amide bonds in the butanoic acid moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amine.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, given its ability to modulate specific molecular pathways.

    Industry: It can be employed in the synthesis of specialty chemicals and materials, particularly those requiring specific functional groups for desired properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino sulfonyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the pyrroloisoquinoline moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other butanoic acid derivatives and pyrroloisoquinoline-based molecules. Compared to these compounds, Butanoic acid, 2-(((Z)-(5-(4-((dimethylamino)sulfonyl)phenyl)-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo(3,2-H)isoquinolin-3-ylidene)amino)oxy)-4-hydroxy-, (2R)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds include:

Properties

CAS No.

666706-38-3

Molecular Formula

C24H28N4O7S

Molecular Weight

516.6 g/mol

IUPAC Name

(2R)-2-[(Z)-[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid

InChI

InChI=1S/C24H28N4O7S/c1-27(2)36(33,34)15-6-4-14(5-7-15)17-12-18-21(19-13-28(3)10-8-16(17)19)25-23(30)22(18)26-35-20(9-11-29)24(31)32/h4-7,12,20,29H,8-11,13H2,1-3H3,(H,31,32)(H,25,26,30)/t20-/m1/s1

InChI Key

CFJRSKULEDUDKL-HXUWFJFHSA-N

Isomeric SMILES

CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)/C(=N/O[C@H](CCO)C(=O)O)/C(=O)N3

Canonical SMILES

CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC(CCO)C(=O)O)C(=O)N3

Origin of Product

United States

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